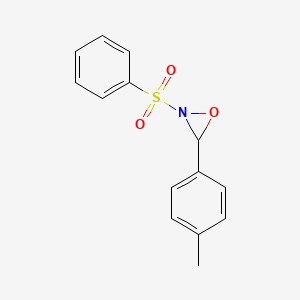
2-(Benzenesulfonyl)-3-(4-methylphenyl)oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-3-(4-methylphenyl)oxaziridine is a chemical compound known for its unique structure and reactivity It belongs to the class of oxaziridines, which are three-membered heterocyclic compounds containing an oxygen and a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-3-(4-methylphenyl)oxaziridine typically involves the reaction of benzenesulfonyl chloride with 4-methylphenylhydroxylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion to the desired oxaziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficient use of resources.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-3-(4-methylphenyl)oxaziridine is known to undergo several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring an oxygen atom to various substrates.
Reduction: Under certain conditions, it can be reduced to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the oxaziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base to facilitate ring opening.
Major Products Formed
Oxidation: The major products are often sulfoxides or sulfones, depending on the substrate.
Reduction: The primary product is the corresponding amine.
Substitution: The products vary depending on the nucleophile used but generally result in the formation of sulfonamides or sulfonates.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-3-(4-methylphenyl)oxaziridine has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Medicine: It is being investigated for its potential use in drug development, particularly as a precursor for biologically active compounds.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its reactivity and selectivity are highly valued.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-3-(4-methylphenyl)oxaziridine involves the transfer of an oxygen atom to a substrate. This process is facilitated by the strained three-membered ring, which makes the oxygen atom highly reactive. The molecular targets and pathways involved depend on the specific reaction and substrate but generally involve the formation of a transient intermediate that facilitates the transfer of the oxygen atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzenesulfonyl)-3-phenyl-oxaziridine
- 2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine
- 2-(Benzenesulfonyl)-3-(4-nitrophenyl)oxaziridine
Uniqueness
2-(Benzenesulfonyl)-3-(4-methylphenyl)oxaziridine is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other oxaziridines may not be as effective.
Eigenschaften
CAS-Nummer |
104393-73-9 |
|---|---|
Molekularformel |
C14H13NO3S |
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-3-(4-methylphenyl)oxaziridine |
InChI |
InChI=1S/C14H13NO3S/c1-11-7-9-12(10-8-11)14-15(18-14)19(16,17)13-5-3-2-4-6-13/h2-10,14H,1H3 |
InChI-Schlüssel |
RMKYUKMPCQWWNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2N(O2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
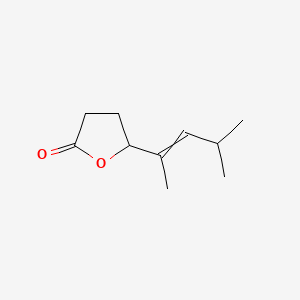
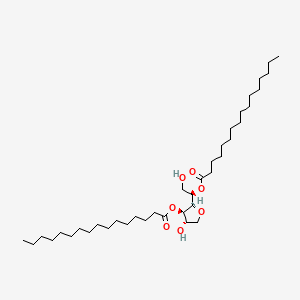

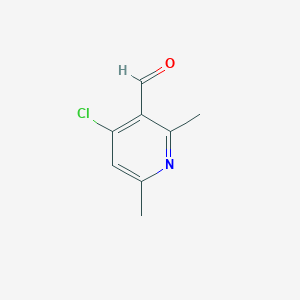
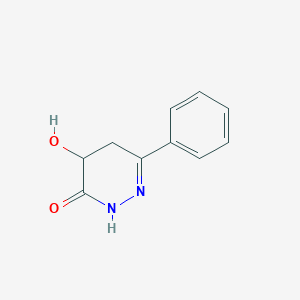
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
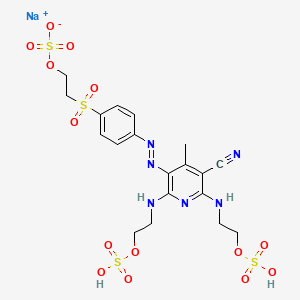
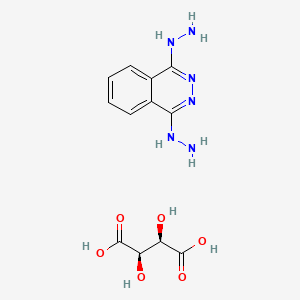
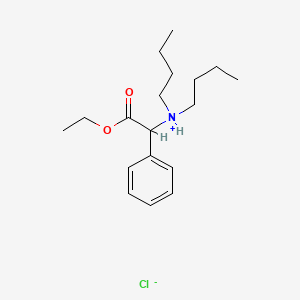
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
